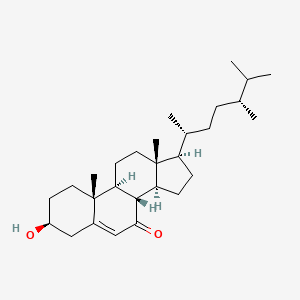
7-Ketocampesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ketocampesterol is an oxidized derivative of campesterol, a phytosterol commonly found in various plant-based foods. Phytosterols are structurally similar to cholesterol and are known for their cholesterol-lowering properties. This compound is formed through the oxidation of campesterol and has been studied for its potential health effects and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Ketocampesterol can be synthesized through the oxidation of campesterol. Common oxidizing agents used in this process include potassium permanganate, chromium trioxide, and other strong oxidizers. The reaction typically involves dissolving campesterol in an appropriate solvent, such as dichloromethane or ethanol, and then adding the oxidizing agent under controlled conditions to achieve the desired oxidation state.
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced oxidation techniques. The purity of the final product is ensured through various purification steps, including crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ketocampesterol primarily undergoes oxidation reactions due to the presence of the ketone functional group. It can also participate in reduction reactions, where the ketone group is reduced to a hydroxyl group. Additionally, it can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acidic or basic conditions, depending on the nature of the substituent.
Major Products Formed:
Oxidation: Further oxidized derivatives, such as 7-keto derivatives of other sterols.
Reduction: 7-Hydroxycampesterol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a model compound to study oxidation and reduction reactions of sterols.
- Investigated for its role in the formation of phytosterol oxidation products in food processing.
Biology:
- Studied for its effects on cellular processes, including cell proliferation and apoptosis.
- Used in research on cholesterol metabolism and transport.
Medicine:
- Potential therapeutic applications in lowering cholesterol levels.
- Investigated for its anti-inflammatory and anti-carcinogenic properties.
Industry:
- Used in the development of functional foods and dietary supplements.
- Studied for its role in improving the oxidative stability of food products.
Wirkmechanismus
The mechanism of action of 7-Ketocampesterol involves its interaction with cellular pathways related to cholesterol metabolism. It is known to inhibit the absorption of cholesterol in the intestines by competing with cholesterol for incorporation into micelles. This leads to a reduction in overall cholesterol levels in the body. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, suggesting a potential role in cancer therapy.
Vergleich Mit ähnlichen Verbindungen
7-Ketositosterol: Another oxidized phytosterol with similar properties and applications.
7-Ketostigmasterol: Known for its anti-inflammatory and cholesterol-lowering effects.
7-Ketobrassicasterol: Studied for its role in cholesterol metabolism and potential therapeutic applications.
Uniqueness: 7-Ketocampesterol is unique in its specific structural features and its ability to inhibit cholesterol absorption more effectively than some other oxidized phytosterols
Eigenschaften
Molekularformel |
C28H46O2 |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-26-24(12-14-28(22,23)6)27(5)13-11-21(29)15-20(27)16-25(26)30/h16-19,21-24,26,29H,7-15H2,1-6H3/t18-,19-,21+,22-,23+,24+,26+,27+,28-/m1/s1 |
InChI-Schlüssel |
LTLKHSBYMNKWPF-KANLMKGOSA-N |
Isomerische SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Kanonische SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


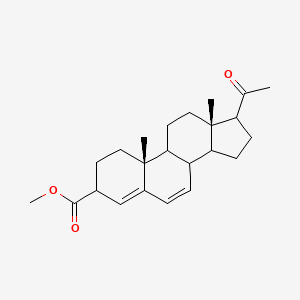
![4-[Methyl[(pentadecafluoroheptyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13414060.png)
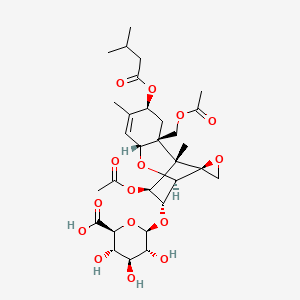

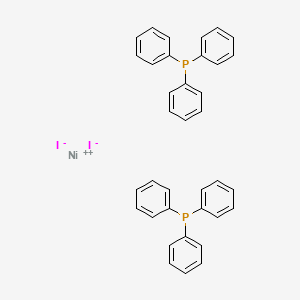
![2-(Hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13414099.png)
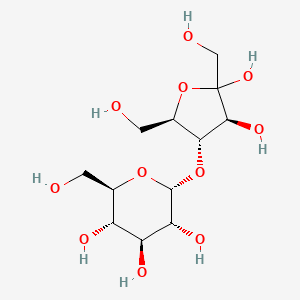
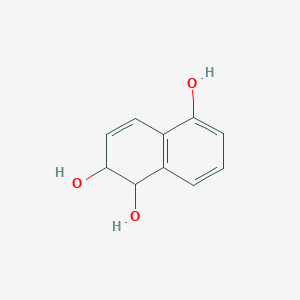
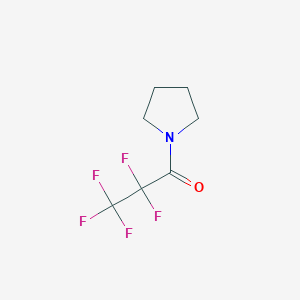

![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)

![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)

